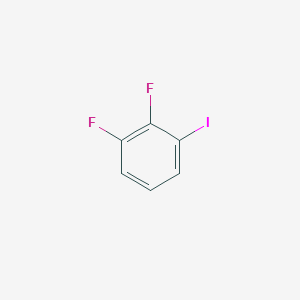

1,2-Difluoro-3-iodobenzene

Descripción

Significance of Halogenated Arenes as Synthetic Building Blocks

Halogenated aromatic compounds, or aryl halides, are fundamental building blocks in the field of organic synthesis. Their importance is rooted in their wide-ranging applications, from being integral components of pharmaceuticals, agrochemicals, and advanced materials to serving as versatile intermediates for the construction of more complex molecular architectures. sparkl.mersc.org The carbon-halogen bond in these compounds provides a reactive site for a variety of transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. rsc.org

These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, have revolutionized the way chemists approach the synthesis of biaryls, stilbenes, and other intricate organic structures. Aryl halides are key starting materials in these processes, where the halogen atom acts as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgwuxibiology.com The reactivity of the aryl halide in these coupling reactions is dependent on the nature of the halogen, generally following the trend I > Br > Cl > F. wuxibiology.com This predictable reactivity allows for selective transformations in polyhalogenated systems. wuxibiology.comnih.gov

Beyond cross-coupling, halogenated arenes participate in other significant reactions such as nucleophilic aromatic substitution (SNAr), where a potent nucleophile displaces a halide from an electron-deficient aromatic ring. sparkl.me They are also precursors for the formation of organometallic reagents like Grignard and organolithium compounds, further expanding their synthetic utility. mt.com The strategic placement of halogen atoms on an aromatic ring is, therefore, a powerful tool for synthetic chemists, enabling the controlled and sequential construction of complex molecules.

The Unique Role of Fluorine and Iodine in Aromatic Systems

In contrast, iodine, the largest and least electronegative of the common halogens, forms a relatively weak carbon-iodine bond. mt.com This makes it an excellent leaving group in a variety of reactions, particularly in the aforementioned transition-metal-catalyzed cross-coupling reactions. wuxibiology.com The high reactivity of the C-I bond allows for facile oxidative addition to a metal center, which is often the rate-determining step in catalytic cycles. wuxibiology.com

When both fluorine and iodine are present on the same aromatic ring, their distinct properties can be exploited in a complementary fashion. The fluorine atoms can modulate the reactivity of the ring and introduce desirable physicochemical properties, while the iodine atom provides a specific site for selective chemical transformations. cas.cn This combination is particularly powerful in the synthesis of complex fluorinated molecules, where the iodine can be replaced with a variety of functional groups through cross-coupling chemistry, leaving the fluorine atoms untouched. nih.govrsc.org

Overview of 1,2-Difluoro-3-iodobenzene within the Context of Polyhalogenated Aromatics

This compound is a member of the broader class of polyhalogenated aromatic compounds, which are arenes bearing multiple halogen substituents. acs.orggoogle.com These compounds have garnered significant attention as versatile intermediates in organic synthesis. nih.gov The presence of multiple halogens allows for sequential and site-selective functionalization, enabling the rapid construction of molecular complexity from relatively simple starting materials. wuxibiology.comnih.gov

The specific arrangement of the substituents in this compound—the vicinal difluoro motif ortho to the iodine—presents both challenges and opportunities in synthesis. The steric bulk of the iodine atom and the electronic effects of the fluorine atoms can influence the accessibility and reactivity of each position on the ring. Chemists can leverage this unique substitution pattern to achieve high levels of regioselectivity in their reactions. For instance, the iodine atom can be selectively targeted in cross-coupling reactions, while the fluorine atoms remain to impart their characteristic electronic influence on the final product. This makes this compound a valuable precursor for the synthesis of a wide range of substituted difluorobenzene derivatives, which are of interest in materials science and medicinal chemistry.

Below is a table of the physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 64248-57-3 |

| Molecular Formula | C₆H₃F₂I |

| Molecular Weight | 239.99 g/mol . chemicalbook.com |

| Appearance | Light purple to colorless or light yellow liquid. hsppharma.com |

| Boiling Point | Approximately 189-200 °C. hsppharma.com |

| Density | Approximately 2.0-2.07 g/cm³. hsppharma.com |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, chloroform, and dichloromethane. |

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-difluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2I/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVGWYWOARYLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597766 | |

| Record name | 1,2-Difluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-57-3 | |

| Record name | 1,2-Difluoro-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Difluoro 3 Iodobenzene

Regioselective Iodination Strategies

Achieving the desired substitution pattern of 1,2-difluoro-3-iodobenzene often involves the carefully controlled introduction of an iodine atom onto a pre-existing difluorinated aromatic ring. The success of these syntheses hinges on directing the iodine to the specific C-3 position, a feat accomplished through several powerful methodologies.

Diazotization-Mediated Iodination Pathways

A prominent route to this compound begins with 2,3-difluoroaniline (B47769). This precursor undergoes a diazotization reaction, a classic transformation in aromatic chemistry, to generate a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, where the diazonium group is replaced by iodine. organic-chemistry.orgwikipedia.orgbyjus.com

The synthesis of the starting material, 2,3-difluoroaniline, can be accomplished through various methods. google.comnbinno.com One common industrial approach involves a multi-step process beginning with 2,3-dichloronitrobenzene (B165493). nbinno.com This is converted to 2,3-difluoroaniline through a sequence of fluorination, reduction, and amination reactions. nbinno.com Another pathway involves the reduction of 2,3-difluoronitrobenzene. nbinno.com

The diazotization of 2,3-difluoroaniline is typically carried out in situ using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures. organic-chemistry.org The resulting diazonium salt is then treated with an iodide source, commonly potassium iodide, to yield this compound. youtube.com Modified Sandmeyer reactions, which may use organic nitrites like tert-butyl nitrite or iso-pentyl nitrite in an organic solvent, offer a milder, one-pot alternative. google.com

Table 1: Diazotization-Mediated Iodination of 2,3-Difluoroaniline

| Starting Material | Reagents | Intermediate | Product | Key Transformation |

| 2,3-Difluoroaniline | 1. NaNO₂, HCl (aq) 2. KI | 2,3-Difluorobenzenediazonium chloride | This compound | Diazotization followed by Sandmeyer reaction |

Directed ortho-Metalation and Subsequent Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, an iodine source, to introduce the substituent at the desired position.

In the context of synthesizing this compound, 1,2-difluorobenzene (B135520) can serve as the starting material. The fluorine atoms themselves can act as moderate directing groups. organic-chemistry.org The reaction of 1,2-difluorobenzene with a strong base like lithium diisopropylamide (LDA) can lead to the formation of the 3-lithio derivative. This intermediate is then trapped with an iodinating agent, such as molecular iodine (I₂), to afford this compound. beilstein-journals.org The choice of base and solvent is crucial to avoid side reactions.

Table 2: Directed ortho-Metalation of 1,2-Difluorobenzene

| Starting Material | Reagents | Intermediate | Product | Key Transformation |

| 1,2-Difluorobenzene | 1. LDA, THF 2. I₂ | 1,2-Difluoro-3-lithiated benzene (B151609) | This compound | Directed ortho-lithiation followed by iodination |

Oxidative Iodination Techniques

Oxidative iodination provides another avenue for introducing an iodine atom onto an aromatic ring. These methods typically employ a source of iodine, such as molecular iodine (I₂) or an iodide salt, in the presence of an oxidizing agent. organic-chemistry.orggoogle.com The oxidizing agent activates the iodine, making it a more potent electrophile capable of reacting with the electron-rich aromatic ring.

For electron-rich aromatic compounds, various systems have been developed. One such system uses N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid, which is effective for methoxy- or methyl-substituted aromatics. organic-chemistry.org Another approach involves the use of potassium iodide with hydrogen peroxide in the presence of a strong acid. organic-chemistry.org The iodination of phenols and anilines can be achieved with reagents like iodine monochloride or N-iodosuccinimide in acidic media. vulcanchem.comnih.gov The choice of reagent and conditions is critical for achieving regioselectivity, especially in the presence of multiple activating groups. nih.gov

Fluorination Methodologies for Aromatic Systems

The introduction of fluorine atoms into an aromatic ring is a specialized field of organic synthesis, owing to the unique reactivity of fluorine. Both electrophilic and nucleophilic methods have been developed to achieve this transformation.

Introduction of Fluorine via Electrophilic and Nucleophilic Reagents

Electrophilic fluorinating agents, often containing an N-F bond, are used to introduce fluorine to electron-rich aromatic rings. While historically challenging due to the high reactivity of elemental fluorine, modern reagents have made this transformation more accessible.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine, particularly on electron-deficient aromatic rings. This involves the displacement of a leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. The synthesis of 2,3-difluoroaniline from 2,3-dichloronitrobenzene is an example of a process that involves a fluorination step. google.com

Hypervalent iodine compounds, such as iodobenzene (B50100) difluorides, have also been explored as fluorinating agents, although their preparation can be challenging. acs.org Electrochemical methods offer an alternative for the synthesis of these hypervalent iodine fluorides. acs.orgscilit.com

Chemo- and Regioselective Fluorination Adjacent to Other Halogens

The selective introduction of a fluorine atom adjacent to another halogen presents a significant synthetic challenge due to the complex interplay of electronic and steric effects. The presence of other halogens on the aromatic ring influences the regioselectivity of the fluorination reaction. acs.orgaip.org For instance, the synthesis of 1,3-difluoro-2,4,6-trihaloanilines highlights the complexities of introducing multiple different halogens onto a benzene ring. vanderbilt.edu

Directed metalation can also play a role in the regioselective introduction of fluorine. By first installing a directing group and then performing a metalation-fluorination sequence, a higher degree of control can be achieved.

Multi-Step Synthesis from Precursors with Defined Halogenation Patterns

Multi-step synthesis provides a robust platform for constructing this compound by allowing for precise control over the regiochemical placement of substituents. These strategies begin with precursors that already possess some of the required halogen atoms, which are then elaborated to the final product.

A classic and effective method for introducing iodine onto an aromatic ring is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. manac-inc.co.jp This approach is particularly useful when the corresponding bromo-analogue is more accessible than the iodo-compound. The synthesis of this compound can be achieved by starting with 1-bromo-2,3-difluorobenzene (B1273032) and substituting the bromine atom with iodine.

The reaction typically involves treating the bromo-precursor with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). manac-inc.co.jp The success of the reaction relies on the differential reactivity of the carbon-halogen bonds and solubility principles; for instance, the newly formed sodium bromide or potassium bromide is often less soluble in the reaction solvent than the iodide salt, which helps to drive the equilibrium toward the desired product. manac-inc.co.jp In some cases, copper(I) iodide can be used to facilitate the exchange, particularly for less reactive aryl bromides.

Table 1: Representative Conditions for Bromine-Iodine Exchange

| Precursor | Reagents | Catalyst | Solvent | Temperature | Yield |

|---|

This table presents a generalized representation of the Finkelstein reaction for aryl halides.

Another powerful multi-step strategy involves the derivatization of a difluorinated aniline (B41778), specifically 2,3-difluoroaniline. This precursor contains the desired difluoro-substitution pattern, and the amino group can be chemically converted to an iodine atom via a Sandmeyer-type reaction. This synthetic route is highly effective due to the reliability and high yields often associated with diazonium salt chemistry.

The process begins with the diazotization of 2,3-difluoroaniline. This is achieved by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. In the second step, the diazonium salt solution is treated with an aqueous solution of potassium iodide (KI). The iodide ion displaces the dinitrogen gas, a highly stable leaving group, to form this compound. The accessibility of 2,3-difluoroaniline from precursors like 2,3-dichloronitrobenzene enhances the practicality of this method. google.com

Table 2: Sandmeyer Reaction for the Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature | Intermediate/Product |

|---|---|---|---|---|---|

| 1 (Diazotization) | 2,3-Difluoroaniline | NaNO₂, aq. HCl | Water/Acid | 0–5 °C | 2,3-Difluorobenzenediazonium chloride |

Catalytic Approaches in the Formation of Aryl-Iodine Bonds

Catalytic methods offer a more atom-economical and efficient alternative to traditional multi-step syntheses by enabling the direct C-H functionalization of the aromatic ring. These approaches avoid the need for pre-functionalized substrates, thereby shortening synthetic sequences.

Palladium catalysis has emerged as a powerful tool for the direct C-H iodination of arenes. organic-chemistry.org For the synthesis of this compound, this strategy would involve the direct iodination of the C-H bond at the 3-position of 1,2-difluorobenzene. The regioselectivity of such reactions is a critical challenge, often controlled by the inherent electronic and steric properties of the substrate or by using a directing group.

In a typical catalytic cycle, a Pd(II) catalyst activates the C-H bond to form a palladacycle intermediate. nih.gov This intermediate then reacts with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), followed by reductive elimination to yield the iodinated product and regenerate the active palladium catalyst. organic-chemistry.orgnih.gov The use of an oxidant is often necessary to facilitate the catalytic turnover. While direct iodination of 1,2-difluorobenzene would be ideal, a more controlled approach might involve the temporary installation of a directing group to ensure iodination occurs exclusively at the desired position. beilstein-journals.org

Table 3: General Protocol for Palladium-Catalyzed C-H Iodination

| Substrate | Catalyst | Iodine Source | Oxidant/Additive | Solvent | Temperature |

|---|

This table outlines a representative system for direct C-H iodination.

Copper-mediated reactions provide a cost-effective and practical alternative to palladium-catalyzed systems for the formation of aryl-iodine bonds. aablocks.com Copper catalysts can promote the direct C-H iodination of arenes, including difluorinated systems. These transformations often involve a copper(I) or copper(II) salt, a ligand, a base, and an iodine source.

One plausible mechanism involves the initial iodination of the arene, which is then followed by further copper-catalyzed processes, or a direct C-H activation pathway mediated by a copper complex. nih.gov For example, a system using copper(I) iodide (CuI) with a ligand such as phenanthroline can catalyze the cross-coupling of two different arenes, a process that proceeds via an initial iodination step. nih.gov Adapting these conditions for the direct iodination of 1,2-difluorobenzene would require careful optimization of the catalyst, ligand, and reaction conditions to achieve high regioselectivity and yield.

Table 4: Representative Copper-Mediated Iodination System

| Substrate | Catalyst | Ligand | Iodine Source | Solvent | Temperature |

|---|

This table illustrates a general setup for copper-mediated C-H iodination.

Reactivity and Mechanistic Investigations of 1,2 Difluoro 3 Iodobenzene

Palladium-Catalyzed Cross-Coupling Reactions

1,2-Difluoro-3-iodobenzene is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. ambeed.commdpi.com The presence of the iodine atom provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. mdpi.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.comscience.gov For this compound, this reaction enables the introduction of a wide variety of aryl and vinyl groups. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid or its derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com The reaction is typically carried out in the presence of a base, which is necessary to activate the organoboron reagent. organic-chemistry.org

Research Findings: The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for C-C bond formation. science.gov Different palladium catalysts and ligands can be employed to optimize the reaction for various substrates, including those with electron-donating or withdrawing groups. science.govorganic-chemistry.org For instance, catalyst systems like Pd(OAc)₂/PCy₃ and Pd₂(dba)₃/P(t-Bu)₃ have shown high efficacy for a broad range of aryl halides and triflates. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 2,3-Difluorobiphenyl derivative | High |

Stille Coupling Reactions

The Stille reaction couples an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. scribd.com This reaction is known for its tolerance of a wide array of functional groups. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. scribd.com The transmetalation step is often the rate-determining step in the Stille reaction. scribd.com

Research Findings: The combination of a palladium catalyst, such as Pd(PPh₃)₄, with a copper(I) iodide co-catalyst can be effective for the Stille coupling of substrates like this compound with various organostannanes. acs.org The use of fluoride (B91410) ions can facilitate the removal of tin byproducts. msu.edu Ligands play a crucial role, with sterically hindered, electron-rich ligands often accelerating the coupling process. scribd.com

Table 2: Conditions for Stille Coupling Reactions

| Organostannane | Catalyst System | Additive | Solvent | Product |

|---|---|---|---|---|

| Vinylstannane | Pd(PPh₃)₄ | CuI | DMF | 1,2-Difluoro-3-vinylbenzene derivative |

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming carbon-carbon bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org The mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Research Findings: Palladium catalysts are generally preferred for Negishi couplings due to their higher yields and functional group tolerance. wikipedia.org However, nickel catalysts are also effective and can be generated in situ. wikipedia.orgorganic-chemistry.org The reaction allows for the coupling of this compound with a variety of organozinc compounds, including those derived from aryl and vinyl halides. wikipedia.orgresearchgate.net

Table 3: Negishi Coupling Reaction Parameters

| Organozinc Reagent | Catalyst | Ligand | Solvent | Product |

|---|---|---|---|---|

| Arylzinc chloride | Pd(dba)₂ | SPhos | THF | 2,3-Difluorobiphenyl derivative |

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. diva-portal.orgacs.org The reaction proceeds through oxidative addition of the halide to Pd(0), followed by olefin insertion, and then β-hydride elimination to form the substituted alkene product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base. diva-portal.org

Research Findings: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the reacting alkene. diva-portal.org While electron-poor olefins typically yield the trans-β-substituted product, electron-rich olefins can produce a mixture of isomers. diva-portal.org For substrates like this compound, the reaction provides a direct method for arylation of alkenes. mdpi.com The choice of solvent can be critical, with polar aprotic solvents like DMF and NMP being commonly used. researchgate.net

Table 4: Heck Reaction Components and Products

| Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-1-(2,3-Difluorophenyl)-2-phenylethene |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnumberanalytics.com

Influence of Fluorine Activation

In the context of this compound, the two fluorine atoms act as electron-withdrawing groups, activating the aromatic ring towards nucleophilic attack. masterorganicchemistry.com This activation is a key factor in SNAr reactions involving this compound. The reaction proceeds through a two-step mechanism: addition of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group. numberanalytics.com The formation of the Meisenheimer complex is typically the rate-determining step. numberanalytics.com

Research Findings: The high electronegativity of fluorine pulls electron density from the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. masterorganicchemistry.com This activating effect is most pronounced when the electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com In SNAr reactions, the carbon-fluorine bond is not necessarily broken; instead, the fluorine atoms facilitate the displacement of another leaving group, such as iodide, or can themselves be displaced if they are in an activated position. masterorganicchemistry.commdpi.com Recent studies have also explored photoredox catalysis to enable the nucleophilic substitution of unactivated fluoroarenes. nih.gov

Competitive Halogen Displacement

In the realm of nucleophilic aromatic substitution (SNAr) reactions involving polyhalogenated benzenes, the relative reactivity of different halogen substituents is a critical factor. For this compound, the competition between the displacement of fluoride and iodide ions by a nucleophile is a key consideration. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. masterorganicchemistry.comlibretexts.orglibretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comambeed.com The strength of the carbon-halogen bond, which is strongest for C-F, is less important as its cleavage is not typically the rate-determining step. masterorganicchemistry.com

However, the specific substitution pattern and reaction conditions can influence this reactivity. While fluorine atoms are generally more prone to displacement by nucleophiles, iodine and bromine are more susceptible to metal-mediated substitution reactions. vanderbilt.edu In some instances, thiolate anions have been shown to selectively replace fluorine atoms even in the presence of iodine. vanderbilt.edu Conversely, reactions of some polyhaloaromatic compounds with thiolate anions have resulted in the selective loss of iodine, a process that may involve radical intermediates. vanderbilt.edu

Electrophilic Reactivity of the Iodine Center

The iodine atom in this compound can expand its valence shell to form hypervalent iodine compounds, which are powerful and selective oxidizing agents in organic synthesis. arkat-usa.orgumich.edu These reagents, also known as λ³-iodanes, typically feature a trigonal bipyramidal geometry. beilstein-journals.org The synthesis of hypervalent iodine(III) compounds from iodoarenes can be achieved through several methods. acs.org

One common approach is the direct oxidation of the iodoarene. organic-chemistry.org For instance, iodoarenes can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) in acetic acid to form [(diacetoxy)iodo]arenes. organic-chemistry.org Another method involves using a combination of an oxidant and a fluoride source. acs.orgnih.gov For example, the use of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) provides a mild route to synthesize difluoro(aryl)-λ³-iodanes (aryl-IF₂). rsc.org The presence of electron-withdrawing groups, such as the two fluorine atoms in this compound, can facilitate the synthesis of these hypervalent iodine(III) compounds and may suppress overoxidation to iodine(V) species. nih.govrsc.org

Diaryliodonium salts are another class of hypervalent iodine compounds that can be synthesized from iodoarenes. cardiff.ac.uk Electrochemical methods, such as the anodic oxidation of an iodoarene in the presence of another arene, can produce diaryliodonium salts. cardiff.ac.uk However, this method can be limited by the presence of easily oxidizable functional groups or strong electron-withdrawing groups on the iodoarene. cardiff.ac.uk

Table 1: Selected Methods for the Synthesis of Hypervalent Iodine(III) Reagents from Iodoarenes

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| Iodoarene | m-Chloroperoxybenzoic acid, Acetic acid | [(Diacetoxy)iodo]arene | organic-chemistry.org |

| Iodoarene | Trichloroisocyanuric acid (TCICA), Potassium fluoride (KF) | (Difluoroiodo)arene | rsc.org |

| Iodoarene | Anodic oxidation, Arene | Diaryliodonium salt | cardiff.ac.uk |

Hypervalent iodine reagents derived from compounds like this compound are versatile tools for a wide array of oxidative transformations. arkat-usa.orgumich.edu These reagents are valued for their mild reaction conditions and high selectivity. arkat-usa.org (Difluoroiodo)arenes, for example, serve as effective fluorinating agents. arkat-usa.orgbeilstein-journals.org

Hypervalent iodine(III) compounds are frequently used as catalysts or stoichiometric oxidants in the functionalization of alkenes and alkynes, the oxidation of alcohols, and the α-functionalization of carbonyl compounds. beilstein-journals.orgorganic-chemistry.org For instance, phenyliodine bis(trifluoroacetate) (PIFA), a common hypervalent iodine(III) reagent, can mediate the oxidative cyclization of 2-alkenyl anilines to form indoles. organic-chemistry.org In catalytic systems, the iodoarene precursor can be used in smaller amounts, with a terminal oxidant like mCPBA or through electrochemical methods to regenerate the active iodine(III) species in situ. beilstein-journals.orgacs.orgbeilstein-journals.org This catalytic approach is more environmentally benign as it reduces the amount of heavy-metal waste. acs.org

The specific reactivity of the hypervalent iodine reagent is influenced by the ligands attached to the iodine center. For example, [bis(trifluoroacetoxy)iodo]benzene (B57053) is a powerful oxidant used in various transformations, including the synthesis of β-difluorinated alkylborons from alkenyl MIDA boronates in the presence of a fluoride source. acs.org The development of catalytic protocols using electrochemically generated hypervalent iodine species has been shown to be effective for transformations like the oxidative cyclization of N-allylamides and the α-tosyloxylation of ketones. acs.org

Radical Reaction Chemistry

The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds in the molecule and is susceptible to homolytic cleavage to form a 1,2-difluorophenyl radical. This reactivity is characteristic of iodoarenes, which can participate in radical chain reactions, often initiated by light (photostimulation) or a radical initiator. libretexts.orgresearchgate.netucr.edu

The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a well-established pathway for the reaction of aryl halides with certain nucleophiles, particularly under photostimulation. researchgate.net This mechanism involves the formation of a radical anion intermediate, which then expels the halide ion to generate an aryl radical. This radical can then react with a nucleophile to continue the chain reaction. researchgate.net For example, the reaction of haloarenes with thiolate ions in liquid ammonia (B1221849) can proceed via the SRN1 mechanism to produce alkyl aryl sulfides and arenethiolate ions. researchgate.net The loss of iodine from polyhaloaromatic compounds in reactions with thiolate anions has been attributed to mechanisms involving radical intermediates. vanderbilt.edu

Chemo- and Regioselectivity in Transformations

The presence of three different halogens on the benzene (B151609) ring of this compound gives rise to significant challenges and opportunities in controlling chemo- and regioselectivity during chemical transformations. The distinct electronic properties and reactivities of fluorine, and iodine atoms allow for selective functionalization at different positions on the ring. vanderbilt.edu

The fluorine atoms are strongly electron-withdrawing and activate the ring for nucleophilic aromatic substitution, while also directing incoming electrophiles. ambeed.com In contrast, the iodine atom is the most polarizable and has the weakest bond to the carbon, making it the primary site for metal-mediated cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and radical reactions. vanderbilt.edu This differential reactivity allows for a high degree of control in synthetic strategies. For instance, it is possible to selectively replace the fluorine atoms via nucleophilic attack while leaving the iodine intact for subsequent cross-coupling. vanderbilt.edu

The regioselectivity of reactions is also heavily influenced by the directing effects of the substituents. In electrophilic aromatic substitution, the positions ortho and para to the fluorine atoms are deactivated, which can help direct incoming electrophiles to other available positions. The innate reactivity of heterocycles and the influence of substituents can be tuned by modifying reaction conditions such as solvent and pH to achieve the desired regiochemical outcome. researchgate.net In I(I)/I(III) catalysis for the fluorination of allenes, high regioselectivity has been achieved, favoring the branched product over the linear one. nih.gov

Theoretical Studies on Reaction Mechanisms

Theoretical and computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms, transition states, and reactivity of molecules like this compound. chinesechemsoc.orgresearchgate.net These studies can elucidate the energetics of competing reaction pathways and explain observed chemo- and regioselectivity.

DFT calculations have been employed to investigate the mechanism of various reactions, including those involving hypervalent iodine reagents. chinesechemsoc.org For instance, computational studies on the diastereoselective 1,3-difluorination of allylic azides mediated by hypervalent iodine reagents suggest that the coordination of the azido (B1232118) group to the iodine(III) species is crucial for the observed high diastereoselectivity. chinesechemsoc.org In palladium-catalyzed reactions, DFT calculations can support proposed mechanisms, such as those involving Pd(IV) intermediates in the ring-opening of cyclobutanones. researchgate.net

For nucleophilic aromatic substitution reactions, theoretical studies can model the formation and stability of the Meisenheimer complex, helping to predict the most likely site of nucleophilic attack. In radical reactions, computational methods can be used to calculate bond dissociation energies, providing a quantitative measure of the relative ease of forming radicals at different positions on the aromatic ring.

Advanced Applications in Organic Synthesis and Functional Materials

Strategic Building Block for Complex Molecule Synthesis

1,2-Difluoro-3-iodobenzene is a powerful tool for synthetic chemists, enabling the precise construction of intricate molecular architectures. The distinct chemical nature of its iodine and fluorine substituents allows for selective, stepwise functionalization, providing controlled access to complex target molecules.

The creation of aromatic systems bearing multiple, diverse functional groups is a central challenge in organic synthesis. This compound is an ideal precursor for such molecules due to the orthogonal reactivity of its halogen atoms. The carbon-iodine bond is significantly more reactive in metal-catalyzed cross-coupling reactions than the highly stable carbon-fluorine bonds. vanderbilt.edu This reactivity difference allows for the selective replacement of the iodine atom with a wide variety of substituents, while leaving the fluorine atoms untouched.

This selective functionalization is often the first step in a multi-step synthesis to build a polyfunctionalized ring. For instance, the iodine can be substituted via well-established methods like Suzuki, Stille, or Negishi couplings to introduce new carbon-carbon bonds. vanderbilt.edu Subsequently, the fluorine atoms, which are activating for nucleophilic aromatic substitution, can be replaced by nucleophiles under different reaction conditions. vanderbilt.edu This stepwise approach provides chemists with a high degree of control over the final structure, making it possible to synthesize complex aromatic compounds that would be difficult to access through other methods. vanderbilt.edu

Table 1: Differential Reactivity of this compound for Sequential Functionalization

| Position/Substituent | Reaction Type | Typical Reagents | Result |

| Iodine (at C3) | Metal-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Organostannanes (Stille), Organozincs (Negishi) with a Palladium catalyst. | Formation of a new C-C, C-N, or C-O bond at the C3 position. |

| Fluorine (at C1, C2) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates, amines). | Replacement of one or both fluorine atoms with the nucleophile. |

The synthesis of single-enantiomer chiral molecules is critical in pharmaceutical and biological sciences. Fluorinated building blocks like this compound are increasingly used to access novel chiral chemical spaces for drug discovery. nih.gov The compound can be incorporated into larger molecular frameworks that can be made chiral.

One key area is the synthesis of atropisomeric biaryls, which are molecules that are chiral due to restricted rotation around a single bond. Polyhalogenated biphenyls can be designed to have a high barrier to rotation, leading to stable, separable enantiomers. aip.org this compound can serve as a precursor to one of the aryl rings in such a biaryl system. The fluorine atoms can exert significant steric and electronic influence, helping to lock the conformation and establish axial chirality. aip.org The development of catalytic asymmetric methods, including those using I(I)/I(III) catalysis, has accelerated the ability to create such chiral fluorinated molecules, which are valuable for developing new therapeutic agents. nih.gov

Pharmaceutical Development and Drug Discovery Intermediates

Organofluorine compounds are of paramount importance in the pharmaceutical industry, and building blocks like this compound are frequently used as intermediates. chinesechemsoc.org The inclusion of fluorine atoms in a drug molecule can profoundly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. chinesechemsoc.orgchemimpex.com

This compound and its isomers serve as key intermediates in the synthesis of a wide range of biologically active compounds. chemimpex.com Medicinal chemists utilize these halogenated scaffolds to construct the core structures of new potential drugs. The difluorinated phenyl motif is a common feature in many advanced pharmaceutical candidates. The presence of the iodine atom provides a reactive handle for elaboration into more complex structures through coupling reactions, making it an essential starting point in a synthetic sequence aimed at producing a novel therapeutic agent. chemimpex.com

The specific substitution pattern of this compound makes it a valuable component in the rational design of targeted therapies. In drug design, small structural changes can lead to large differences in biological activity. The fluorine atoms can act as bioisosteres for hydrogen atoms or hydroxyl groups, but with unique electronic properties. They can form hydrogen bonds and other non-covalent interactions within the active site of a target protein or enzyme, potentially increasing the potency and selectivity of the drug. chinesechemsoc.org The use of analogous halogenated intermediates in the development of targeted anti-cancer agents highlights the importance of such building blocks in modern medicinal chemistry. chemimpex.com

Agrochemical Research and Development

The same properties that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical research. chinesechemsoc.org The strategic incorporation of fluorine atoms can lead to the development of more potent, stable, and selective herbicides, insecticides, and fungicides. Intermediates like this compound and related structures are utilized as building blocks in the synthesis of new agrochemicals. chemimpex.com The resulting complex molecules often exhibit improved performance and desirable environmental profiles compared to non-fluorinated analogues. chemimpex.com The difluoroiodophenyl group can be a key component of a new generation of crop protection agents designed for high efficacy and target specificity.

Synthesis of Novel Pesticides and Herbicides

The pursuit of more effective and selective agrochemicals is a significant area of chemical research. Halogenated aromatic compounds are crucial intermediates in the synthesis of novel pesticides and herbicides. chemimpex.com Specifically, fluorinated compounds are increasingly incorporated into the design of new active ingredients. The presence of fluorine can enhance the biological activity of a molecule.

This compound serves as a key precursor for creating complex agricultural chemicals. Its structure is incorporated into larger molecules designed to act as herbicides. For instance, it is a building block for 6-(poly-substituted aryl)-4-aminopicolinates, a class of compounds developed for their herbicidal properties. google.com The synthesis of these complex molecules often involves cross-coupling reactions where the iodine atom on the 1,2-difluorobenzene (B135520) moiety is replaced, allowing for the construction of the final herbicidal product. Research into novel sulfone derivatives containing a chemimpex.comchemimpex.comchemscene.comtriazolo[4,3-a]pyridine moiety has also shown that the inclusion of difluorobenzyl groups can lead to compounds with notable antifungal and insecticidal activity. researchgate.net Similarly, the synthesis of α-trifluoroanisole derivatives containing phenylpyridine has yielded compounds with potent herbicidal activity, underscoring the value of fluorinated phenyl groups in agrochemical design. nih.gov

Enhancement of Crop Protection Efficacy

The incorporation of the 1,2-difluorophenyl group from precursors like this compound can lead to agrochemicals with improved efficacy in crop protection. chemimpex.com The properties that fluorine atoms impart—such as increased metabolic stability and binding affinity to target enzymes—can result in pesticides and herbicides that are more potent and require lower application rates. nih.gov

The efficacy of a crop protection product is determined by how effectively it controls the target pest or weed at a given dose. eppo.int The molecular structure of the active ingredient is paramount. By using building blocks like this compound, chemists can fine-tune the properties of the final product to enhance its performance. This can manifest as higher potency against target organisms, improved selectivity (reducing harm to non-target species and the crop itself), and better stability in the field. The development of compounds with enhanced biological activity is a direct result of leveraging the unique properties of such halogenated intermediates. chemimpex.com

Table 1: Research Findings on Fluorinated Agrochemicals

| Research Area | Finding | Relevance of Fluorination | Citation |

|---|---|---|---|

| Phenylpyridine Herbicides | Compound 7a showed an IC₅₀ value of 9.4 nM against the Nicotiana tabacum protoporphyrinogen (B1215707) oxidase (NtPPO) enzyme. | The trifluoromethoxy and trifluoromethylpyridine groups were key for stable interaction with the target enzyme. | nih.gov |

| 4-Aminopicolinate Herbicides | Poly-substituted aryl picolinates, including those derived from difluoro-iodobenzene, are developed as herbicides. | The specific substitution pattern on the aryl ring, including fluorine, is crucial for herbicidal action. | google.com |

| General Agrochemicals | Unique halogen substitutions enhance reactivity and biological activity for developing more effective pesticides and herbicides. | Fluorine substitution is a key strategy for improving efficacy. | chemimpex.com |

Contributions to Advanced Materials Science

This compound is not only significant in life sciences but also serves as a critical component in the development of advanced functional materials. Its derivatives are used to create specialty polymers, functional coatings, and liquid crystals, where the fluorine atoms play a crucial role in determining the material's bulk properties.

Precursor for Specialty Polymers

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and unique surface properties. Trifluorostyrene derivatives, for example, are recognized as important monomers for creating a variety of useful fluorinated polymers. researchgate.net While not a direct monomer itself, this compound is a valuable precursor for synthesizing more complex fluorinated monomers. Through reactions like Stille or Suzuki coupling at the iodo-position, vinyl groups or other polymerizable functionalities can be introduced. rsc.org

Furthermore, hypervalent iodine compounds, which can be synthesized from iodoarenes, have found industrial applications as initiators for polymerization. acs.org The unique reactivity of the carbon-iodine bond in this compound allows for its incorporation into polymer structures, imparting the desirable properties of fluorinated compounds to the final material. chemimpex.com

Development of Functional Coatings

Functional coatings are designed to provide specific surface properties such as corrosion resistance, wear resistance, or hydrophobicity. nih.gov The inclusion of fluorine is a common strategy to achieve many of these properties. Halogenated aromatic compounds serve as intermediates in the production of advanced materials, including functional coatings, by modifying surface properties and improving chemical resistance. chemimpex.com

Applications in Liquid Crystal Technologies

Fluorine plays a pivotal role in the design of modern liquid crystals (LCs) for display applications. researchgate.net The introduction of fluorine atoms into LC molecules can significantly influence their physical properties, such as dielectric anisotropy (Δε), viscosity, and melting point. researchgate.netrsc.org this compound is a precursor for synthesizing fluorinated biphenyls and other core structures used in liquid crystal displays (LCDs). rsc.org

Specifically, compounds containing a 1,2-difluoroethene (B157984) or 1,2-difluorobenzene moiety are used in liquid crystal media. google.com The strong dipole moment associated with C-F bonds, when positioned appropriately on the molecule, can enhance the dielectric anisotropy, which is crucial for the electro-optical switching in displays. researchgate.net For example, lateral fluorine substitution is a known strategy to increase Δɛ. researchgate.net The synthesis of these advanced LC molecules often involves coupling reactions at the iodo-position of a precursor like this compound to build the final multi-ring mesogenic structure. rsc.orggoogle.com

Table 2: Influence of Fluorination on Liquid Crystal Properties

| Property | Effect of Fluorine Substitution | Rationale | Citation |

|---|---|---|---|

| Dielectric Anisotropy (Δε) | Generally increases | High dipole moment of C-F bonds enhances molecular dipole moment. | researchgate.net |

| Melting Point | Often decreases | Lateral fluorine substitution can disrupt crystal packing. | researchgate.net |

| Nematic Phase Range | Can be widened | Fluorine substitution helps to optimize the temperature range in which the liquid crystal phase is stable. | researchgate.net |

| Viscosity | Generally low | Fluorinated tolane liquid crystals, for example, exhibit low viscosity. | researchgate.net |

Integration into Catalyst Development (e.g., pre-catalysts or ligands)

This compound and related iodoarenes are implicated in the field of catalysis, both as components of ligands and as reagents in the study of catalytic mechanisms. chemscene.com In modern cross-coupling reactions, the design of ligands is critical for the formation of highly active catalytic species, such as monoligated Pd(0) complexes. nih.gov While not a ligand itself, this compound can be used as a starting material to synthesize complex phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that incorporate the 1,2-difluorophenyl moiety.

Moreover, iodoarenes like iodobenzene (B50100) are used as model substrates in computational and experimental studies to probe catalytic cycles, such as the Ullmann–Goldberg reaction. whiterose.ac.uk These studies help in the rational design and discovery of new, more efficient catalysts. Hypervalent iodine(III) compounds, which are prepared from iodoarenes, can also act as catalysts themselves or as recyclable reagents in various mild and selective oxidative transformations. arkat-usa.orgumich.edu

Analytical and Computational Approaches in the Study of 1,2 Difluoro 3 Iodobenzene

Spectroscopic Characterization Methods in Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for the detailed analysis of 1,2-Difluoro-3-iodobenzene, providing insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone for the structural elucidation of this compound, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides details on the chemical environment of the hydrogen atoms in the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The broad chemical shift range in ¹³C NMR helps in distinguishing between different carbon environments. oregonstate.edu

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds. It offers a wide chemical shift range, reducing the likelihood of signal overlap. magritek.com This technique is highly sensitive to the electronic environment of the fluorine atoms, making it an excellent tool for monitoring reactions involving fluorinated compounds. magritek.com

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| ¹H | 7.082 - 7.306 | JCF = 6.9 | vanderbilt.eduliverpool.ac.uk |

| ¹³C | 99.9 (t, C3), 104.6-105.0 (m, C1), 134.6 (C6), 155.9 (dd, C2) | ²JCF = 26, ¹JCF = 249, ³JCF = 3 | vanderbilt.edu |

| ¹⁹F | 96.3 | vanderbilt.edu |

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in confirming its structure. The molecular ion peak ([M]⁺) corresponds to the mass of the original molecule after losing an electron. savemyexams.com The presence of iodine's single stable isotope (¹²⁷I) simplifies the mass spectrum compared to compounds with chlorine or bromine, which have multiple common isotopes. docbrown.info Fragmentation patterns, resulting from the cleavage of C-C and C-I bonds, provide further structural information. msu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a "fingerprint" of the molecule by probing its vibrational modes.

IR Spectroscopy: This technique is particularly useful for identifying the presence of specific functional groups. In aromatic compounds, characteristic C-H and C=C stretching and bending vibrations can be observed.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is especially sensitive to the vibrations of non-polar bonds and symmetric vibrations of the benzene (B151609) ring. researchgate.net The C-F and C-I bonds also exhibit characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure. Studies have shown that the UV-Vis spectrum of derivatives of this compound can be influenced by interactions with other molecules, leading to shifts in the observed absorption bands. researchgate.net

Advanced Crystallographic Analysis (where applicable for derivatives)

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallographic analysis of its derivatives is a powerful technique for unequivocally determining the three-dimensional arrangement of atoms in the solid state. This method provides precise bond lengths, bond angles, and intermolecular interactions, such as halogen bonding. For instance, the crystal structures of various iodobenzene (B50100) derivatives have been successfully determined, offering insights into their molecular conformation and packing in the crystal lattice. rsc.orgresearchgate.net

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to complement experimental findings. DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule.

Calculate Spectroscopic Properties: Simulate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions, which can be compared with experimental data for validation.

Predict Reactivity: By analyzing the electronic structure, such as the distribution of electron density and the energies of molecular orbitals, it is possible to predict the most likely sites for electrophilic or nucleophilic attack. This is particularly useful in understanding reaction mechanisms, such as in SNAr reactions where the electron-withdrawing effects of substituents play a crucial role. magritek.comresearchgate.net For example, DFT calculations have been employed to understand the regioselectivity in reactions of similar fluorinated aromatic compounds. chinesechemsoc.org

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry and energetic properties of molecules like this compound in their ground state.

In a typical DFT study, the initial step involves the geometric optimization of the molecule to find the lowest energy conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms. These calculations are generally performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that appropriately describes the electronic environment of the atoms, including the heavy iodine atom.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-C Bond Lengths (aromatic) | ~1.39 - 1.40 Å |

| C-C-I Bond Angle | ~120° |

| C-C-F Bond Angles | ~119-121° |

| Dihedral Angle (defining planarity) | ~0° |

Note: The values in this table are illustrative and represent typical ranges for such bonds and angles. Actual calculated values would depend on the specific level of theory and basis set used.

Beyond the ground state, DFT is crucial for locating and characterizing transition states , which are the energy maxima along a reaction coordinate. For reactions involving this compound, such as nucleophilic aromatic substitution or the formation of organometallic reagents, DFT can be used to model the structure and energy of the transition state. The energy difference between the reactants and the transition state gives the activation energy of the reaction, a critical parameter for understanding reaction kinetics. Frequency calculations are performed to confirm the nature of the stationary points, with a ground state having all real frequencies and a transition state having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it still possesses vibrational and rotational degrees of freedom. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

For this compound, an MD simulation would typically start with the DFT-optimized geometry. The molecule would be placed in a simulation box, often with a solvent to mimic experimental conditions. The forces between atoms are calculated using a force field, which is a set of empirical energy functions. The simulation then solves Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

The primary application of MD for a molecule like this would be to explore its conformational space, although significant deviations from planarity are not expected for the benzene ring itself. The main utility would be in studying the interactions of the molecule with its environment, such as solvent molecules or other reactants. Analysis of the MD trajectory can reveal:

Solvation Shell Structure: How solvent molecules arrange around the solute, particularly around the polar C-F and C-I bonds.

Intermolecular Interactions: The nature and lifetime of interactions such as halogen bonding (C-I···Nu) or hydrogen bonding if in a protic solvent.

Dynamics of Substituents: The vibrational motions of the fluorine and iodine atoms relative to the benzene ring.

While comprehensive conformational analysis is more critical for flexible molecules, MD provides a dynamic picture that is complementary to the static view from DFT.

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, including but not limited to DFT, are essential for determining the energetics of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states to construct a detailed potential energy surface for a given reaction.

For this compound, these calculations can predict the feasibility and outcome of various chemical transformations. For example, in a Suzuki coupling reaction where the iodine atom is replaced, quantum chemical calculations can determine the relative energies of the oxidative addition, transmetalation, and reductive elimination steps.

A key aspect of these calculations is the determination of the Gibbs free energy of reaction (ΔG) , which indicates the spontaneity of a reaction, and the activation energy (Ea or ΔG‡) , which relates to the reaction rate.

Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound

| Reaction Parameter | Description | Illustrative Calculated Value (kcal/mol) |

| ΔH_reaction | Enthalpy change of the reaction. | -25 |

| ΔG_reaction | Gibbs free energy change of the reaction. | -22 |

| Ea (forward) | Activation energy for the forward reaction. | +15 |

| Ea (reverse) | Activation energy for the reverse reaction. | +40 |

Note: These values are purely illustrative for a generic exothermic reaction and are not based on a specific published study of this compound.

By comparing the energetics of competing reaction pathways, chemists can predict the major products and optimize reaction conditions. For instance, calculations could reveal whether a nucleophile is more likely to attack at the carbon bearing the iodine or at another position on the ring, or whether a reaction is likely to proceed under thermal or photochemical conditions. These theoretical predictions are invaluable for guiding synthetic efforts and understanding reaction mechanisms.

Future Research Directions and Translational Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of 1,2-difluoro-3-iodobenzene and related poly-functionalized aromatics is increasingly guided by the principles of green chemistry, which prioritize environmental sustainability, waste reduction, and the use of safer reagents. rsc.orgcore.ac.uk Traditional methods for producing fluoroaromatics, such as the Balz-Schiemann reaction, are often effective but can generate hazardous waste and require harsh conditions. beilstein-journals.orgsigmaaldrich.com Consequently, research is pivoting towards more eco-friendly alternatives.

A significant area of development is the use of greener solvents and reaction conditions. bohrium.com Ionic liquids (ILs), for instance, are being explored as recyclable reaction media for fluorination reactions, offering advantages such as high thermal stability, negligible vapor pressure, and the potential for catalyst recycling. nih.gov Research into IL-mediated Balz-Schiemann reactions has shown promise in improving safety and reducing tarry residues, although scalability for commercial production remains a challenge to be addressed. nih.gov Another sustainable approach is the move towards solventless reactions, often assisted by microwave irradiation or mechanochemistry. bohrium.comnih.gov Mechanochemical methods, which use mechanical force to induce chemical reactions, can significantly reduce or eliminate the need for toxic, high-boiling solvents like DMSO, leading to more energy-efficient and environmentally benign processes. nih.gov

Future synthetic strategies will likely focus on:

Developing catalytic systems that can utilize safer and more abundant fluorine sources, moving away from hazardous reagents like elemental fluorine or hydrogen fluoride (B91410). tandfonline.com

Optimizing flow chemistry processes for the continuous and safe production of halogenated aromatics, which can offer better control over reaction parameters and minimize waste. bohrium.com

Exploring bio-catalysis and the use of renewable feedstocks where technically and economically viable. core.ac.uk

The table below summarizes emerging green chemistry techniques applicable to the synthesis of fluorinated aromatic compounds.

| Green Chemistry Approach | Key Advantages | Potential Challenges |

| Ionic Liquids (ILs) | Recyclable, high thermal stability, reduced volatility. nih.gov | Scalability, cost, potential toxicity of some ILs. nih.gov |

| Mechanochemistry | Reduces/eliminates solvent use, energy-efficient, fast. nih.gov | Scalability for large-volume production, substrate scope. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. bohrium.com | Specialized equipment, potential for localized overheating. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, waste minimization. bohrium.com | Initial setup cost, potential for clogging. |

| Alternative Reagents | Use of safer, more abundant fluorine sources (e.g., KF). nih.gov | Lower reactivity compared to traditional hazardous reagents. |

Development of Novel Catalytic Systems for Functionalization

This compound is a prime substrate for a variety of catalytic functionalization reactions, primarily through cross-coupling, where the carbon-iodine bond is selectively activated. chem960.comambeed.com Future research will focus on creating more efficient, selective, and versatile catalytic systems to expand its synthetic utility.

Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, are standard methods for forming new carbon-carbon bonds from the iodo-group of this compound. chem960.comambeed.com Prospective work aims to develop next-generation palladium catalysts with highly active, well-defined ligand architectures that can operate under milder conditions, with lower catalyst loadings, and tolerate a broader range of functional groups. ambeed.com

Copper-catalyzed reactions, such as the Ullmann-type couplings, represent another crucial area. nih.gov These are particularly important for forming carbon-nitrogen and carbon-oxygen bonds. For example, this compound has been used in copper-catalyzed N-arylation reactions to synthesize precursors for potential anti-tuberculosis agents. nih.gov Future research will likely target the development of more robust and cost-effective copper catalysts that can rival the efficiency of palladium systems for a wider array of transformations.

A major frontier in this field is the selective activation of C–H bonds. scielo.br While the C–I bond is the most reactive site, developing catalytic systems that can selectively functionalize one of the C–H bonds of the this compound ring would open up new avenues for creating complex, poly-substituted aromatic structures without the need for pre-functionalization. scielo.bryoutube.com This remains a significant challenge due to the high strength of C-H bonds and the need for directing groups to achieve regioselectivity. scielo.br

The table below highlights key catalytic reactions and future research goals for the functionalization of this compound.

| Reaction Type | Catalyst System | Future Research Goals |

| Suzuki-Miyaura Coupling | Palladium/Ligand | Lower catalyst loading, room temperature reactions, broader substrate scope. chem960.com |

| Sonogashira Coupling | Palladium/Copper | Development of copper-only systems, improved efficiency for complex alkynes. ambeed.com |

| Ullmann Coupling | Copper/Ligand | Milder reaction conditions, enhanced yields for N- and O-arylation. nih.gov |

| C–H Activation | Rhodium, Ruthenium, Palladium | Achieving high regioselectivity without directing groups, catalytic C-F bond functionalization. youtube.comsnnu.edu.cn |

Exploration of New Bioactive Molecule Scaffolds

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govtandfonline.com The 1,2-difluorobenzene (B135520) motif present in this compound is therefore a highly valuable scaffold for the discovery of new bioactive compounds. core.ac.uk

Future research will heavily leverage this building block for the synthesis of novel therapeutic agents. Its utility has already been demonstrated in the creation of inhibitors for Inosine 5'-monophosphate dehydrogenase (IMPDH), a target for anti-tuberculosis drugs. nih.gov The synthetic pathway involved using this compound in a copper-catalyzed Ullman-type reaction to form a key N-arylated intermediate. nih.gov This successful application underscores the potential for this compound in generating libraries of structurally diverse molecules for screening against various diseases.

The exploration of new bioactive scaffolds will likely proceed in several directions:

Kinase Inhibitors: The difluorophenyl group is a common feature in many kinase inhibitors used in oncology. This compound provides a reactive handle to append this motif to various heterocyclic cores.

Antiviral and Antimalarial Agents: Fluorination can significantly improve the pharmacological profile of drugs. tandfonline.comtandfonline.com The unique substitution pattern of this compound allows for the creation of novel fluorinated analogs of known antiviral or antimalarial compounds. tandfonline.com

Central Nervous System (CNS) Drugs: The lipophilicity imparted by fluorine can aid in blood-brain barrier penetration, making this scaffold attractive for developing new treatments for neurological disorders.

The development of fluorinated glycomimetics, which are synthetic molecules that mimic natural carbohydrates, is another promising area. mdpi.com Fluorination can enhance the metabolic stability and binding properties of these mimics, and this compound could serve as a key aromatic component in their synthesis. mdpi.com

Innovations in Advanced Materials with Tailored Properties

The unique electronic properties conferred by fluorine atoms make fluorinated aromatic compounds, including derivatives of this compound, highly attractive for applications in materials science. rsc.org Future research is expected to harness these properties to create advanced materials with precisely tailored functionalities.

A significant area of interest is the development of novel liquid crystals . The introduction of C-F bonds can influence the dielectric anisotropy (Δε) of a molecule, a critical parameter for display technologies. beilstein-journals.orgtandfonline.com By strategically incorporating the difluorophenyl motif, researchers can design new liquid crystalline materials with either positive or negative dielectric anisotropy, as well as lower viscosity and improved reliability. beilstein-journals.orgtandfonline.com The synthesis of such materials often involves coupling fluorinated building blocks like this compound with other aromatic or alicyclic rings. nih.gov

In the field of organic electronics , fluorination is used to tune the energy levels (HOMO/LUMO) of organic semiconductors, which is crucial for optimizing the performance of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The strong electron-withdrawing nature of fluorine can lower the energy levels, improving charge injection/extraction and ambient stability. rsc.org this compound can serve as a precursor to synthesize larger, fluorinated polycyclic aromatic hydrocarbons (PAHs) or triphenylene-based discotic liquid crystals for these applications. rsc.org

Future research directions in advanced materials include:

Fluorinated Polymers: Creating high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

Sensors: Designing chemosensors where the fluorescence or electronic properties of a molecule derived from this compound are modulated by the presence of a specific analyte.

Functional Coatings: Developing hydrophobic or oleophobic surfaces by incorporating highly fluorinated moieties.

Synergistic Experimental and Computational Research Paradigms

The advancement of research into this compound and its derivatives will increasingly rely on the powerful synergy between experimental synthesis and computational chemistry. snnu.edu.cnrsc.org This integrated approach allows for a deeper understanding of reaction mechanisms and molecular properties, accelerating the discovery and optimization process. mit.edu

Computational methods , particularly Density Functional Theory (DFT), are becoming indispensable tools. rsc.org DFT calculations can be used to:

Predict Reaction Outcomes: By modeling transition states and reaction pathways, computational studies can help predict the regioselectivity of functionalization reactions, such as C-H activation or nucleophilic aromatic substitution. manchester.ac.uk This can guide experimental efforts, saving time and resources.

Elucidate Mechanisms: Computational analysis provides insights into the intricate steps of catalytic cycles, helping to explain observed reactivity and selectivity. snnu.edu.cn For example, DFT can clarify the role of ligands in palladium-catalyzed cross-coupling reactions.

Calculate Molecular Properties: Properties such as NMR chemical shifts, electronic energy levels (HOMO/LUMO), and dipole moments can be accurately predicted. researchgate.netnih.gov This is particularly valuable for characterizing new molecules and for the rational design of materials with specific electronic or optical properties. researchgate.netresearchgate.net

The synergy works in both directions. Experimental results provide crucial benchmarks for validating and refining computational models. researchgate.net For instance, experimentally determined crystal structures and spectroscopic data can be compared with DFT-calculated parameters to ensure the accuracy of the theoretical approach. rsc.org This iterative loop of prediction, experimentation, and validation is a powerful paradigm for modern chemical research. rsc.orgrsc.org

Future research will see an even tighter integration of these fields, with machine learning and AI models being trained on both computational and experimental data to predict the properties and reactivity of new fluorinated compounds with even greater speed and accuracy. mit.edu This data-driven approach will be instrumental in exploring the vast chemical space accessible from this compound.

Q & A

Basic: What are the most effective synthetic routes for 1,2-difluoro-3-iodobenzene, and how do reaction conditions influence yield?

Methodological Answer:

The compound is commonly synthesized via electrophilic iodination of 1,2-difluorobenzene using iodine monochloride (ICl) or iodine with a nitrating agent. For example, a modified procedure involves reacting 1,2-difluorobenzene with iodine and Selectfluor in acetonitrile, followed by purification via distillation under reduced pressure (yield: 76%, b.p. 72°C at 10 mmHg) . Key variables include stoichiometry of iodinating agents, reaction time, and solvent choice. Lower yields (<50%) are observed with excess iodine due to side reactions, while controlled addition of Selectfluor improves fluorination efficiency .

Basic: How can NMR spectroscopy distinguish this compound from its structural isomers?

Methodological Answer:

¹H and ¹³C NMR are critical for structural confirmation. For this compound:

- ¹H NMR : δ 7.46–7.37 (m, 1H, Ar(I)-H), 6.97–6.83 (m, 1H, Ar(F)-H), 6.80–6.69 (m, 1H, Ar-H) .